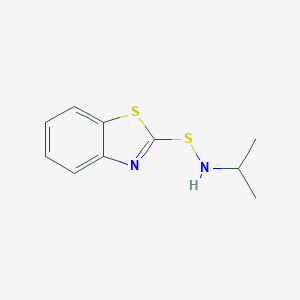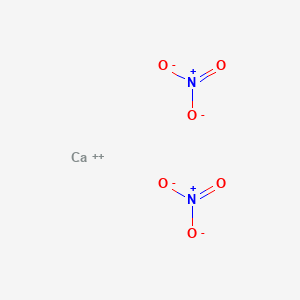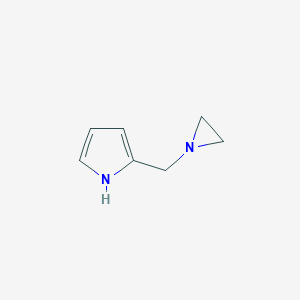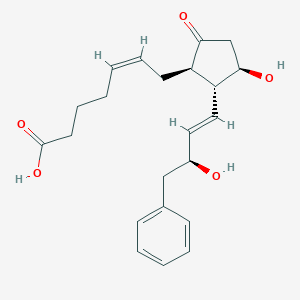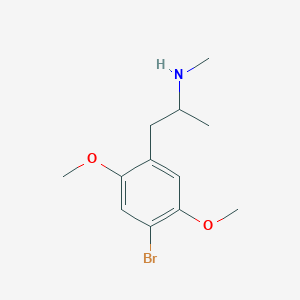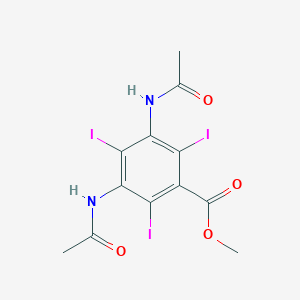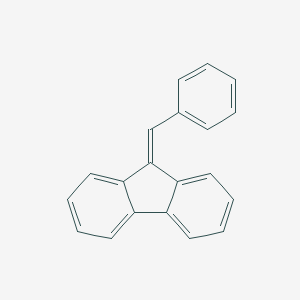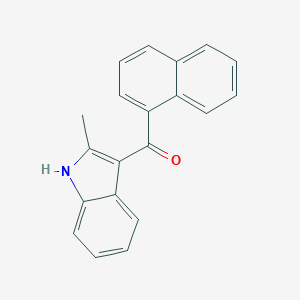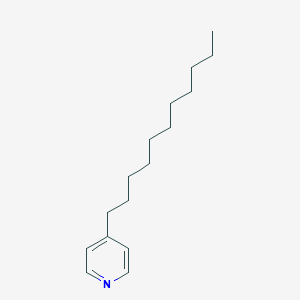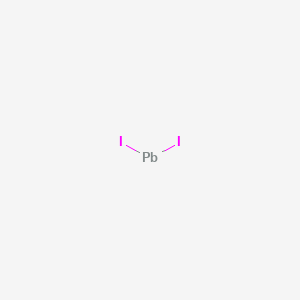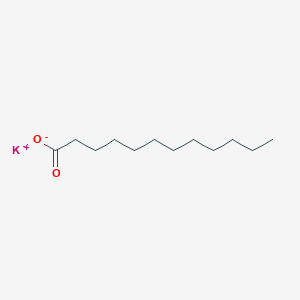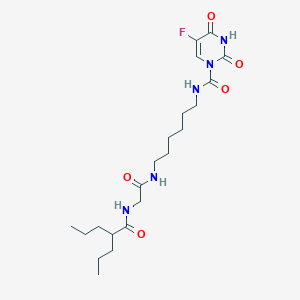
1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil, also known as PEP005, is a synthetic compound that has been found to have potential anticancer properties. It belongs to the class of drugs known as ingenol derivatives, which are derived from the sap of the Euphorbia peplus plant.
Mecanismo De Acción
1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil works by activating protein kinase C (PKC), which is an enzyme that plays a key role in regulating cell growth and survival. Activation of PKC by 1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil leads to the activation of downstream signaling pathways that ultimately result in the induction of apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil has been found to have a number of biochemical and physiological effects on cancer cells. These include the induction of oxidative stress, the inhibition of cell proliferation, and the modulation of various signaling pathways involved in cancer cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil for laboratory experiments is its potent anticancer activity against a wide range of cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. However, one limitation of 1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are a number of future directions for research on 1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil. One area of focus is the development of novel formulations of 1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil, which could help to guide its clinical use. Finally, further studies are needed to fully understand the mechanisms of action of 1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil and its potential for use in combination with other anticancer agents.
Métodos De Síntesis
1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil can be synthesized in the laboratory through a multi-step process. The first step involves the synthesis of the intermediate compound 6-bromo-7-hydroxy-4-methylcoumarin, which is then converted to the key intermediate 6-bromo-7-(2-n-propyl-n-pentanoylamino)-4-methylcoumarin. This intermediate is then reacted with glycine ethyl ester to form the corresponding glycine derivative, which is further reacted with hexyl isocyanate to give 1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil.
Aplicaciones Científicas De Investigación
1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil has been extensively studied for its potential use in the treatment of various types of cancer. It has been found to have potent anticancer activity against a wide range of cancer cell lines, including melanoma, breast cancer, and prostate cancer. In addition, 1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism in the treatment of cancer.
Propiedades
Número CAS |
134460-39-2 |
|---|---|
Nombre del producto |
1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil |
Fórmula molecular |
C21H34FN5O5 |
Peso molecular |
455.5 g/mol |
Nombre IUPAC |
5-fluoro-2,4-dioxo-N-[6-[[2-(2-propylpentanoylamino)acetyl]amino]hexyl]pyrimidine-1-carboxamide |
InChI |
InChI=1S/C21H34FN5O5/c1-3-9-15(10-4-2)18(29)25-13-17(28)23-11-7-5-6-8-12-24-20(31)27-14-16(22)19(30)26-21(27)32/h14-15H,3-13H2,1-2H3,(H,23,28)(H,24,31)(H,25,29)(H,26,30,32) |
Clave InChI |
YEASNVKEKVHQLR-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NCC(=O)NCCCCCCNC(=O)N1C=C(C(=O)NC1=O)F |
SMILES canónico |
CCCC(CCC)C(=O)NCC(=O)NCCCCCCNC(=O)N1C=C(C(=O)NC1=O)F |
Otros números CAS |
134460-39-2 |
Sinónimos |
1-(6-(N-(2-n-propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil UK 25 UK-25 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



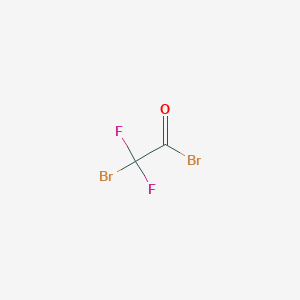
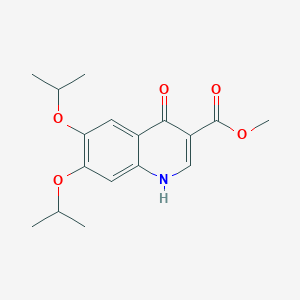
![(Z)-7-[(1R,2R,3R)-3-Hydroxy-2-[(1E,3R)-3-hydroxy-4-phenoxy-1-butenyl]-5-oxocyclopentyl]-5-heptenoic acid](/img/structure/B158859.png)
